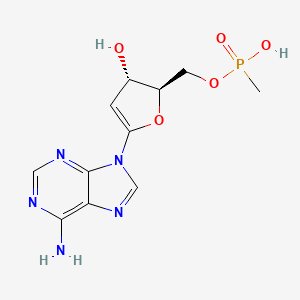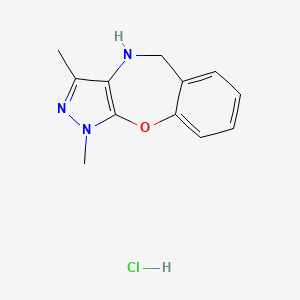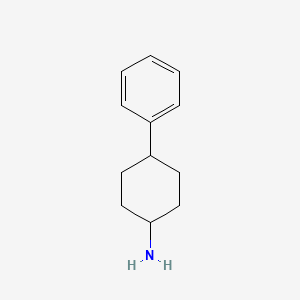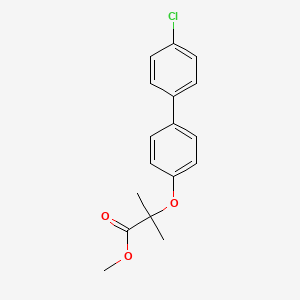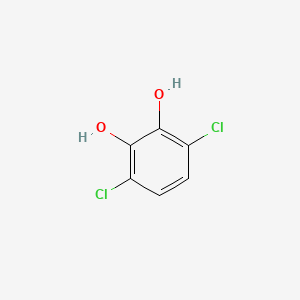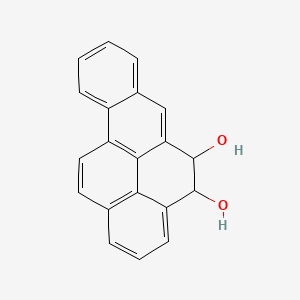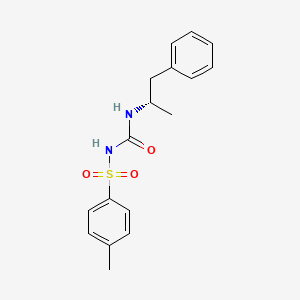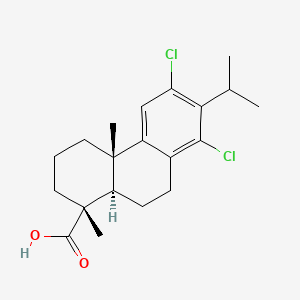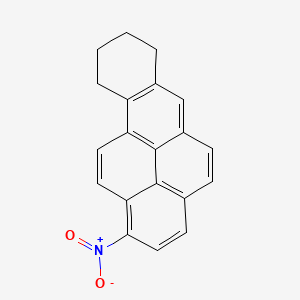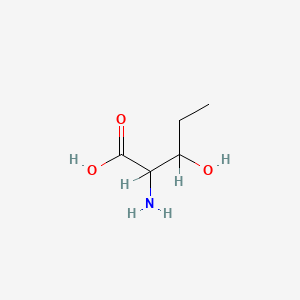
3-羟基正缬氨酸
描述
3-Hydroxynorvaline is a non-proteinogenic amino acid derivative. It is structurally similar to norvaline, with a hydroxy group replacing a hydrogen atom at the third position.
科学研究应用
3-Hydroxynorvaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
作用机制
Target of Action
3-Hydroxynorvaline (HNV), also known as 2-Amino-3-hydroxypentanoic acid, is a microbial α-amino acid threonine analogue . It is primarily targeted at the enzyme phosphofructokinase . Phosphofructokinase plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate .
Mode of Action
3-Hydroxynorvaline exerts its effects by inhibiting the enzyme phosphofructokinase . This inhibition occurs when the compound binds to the ATP binding site on the enzyme, thereby preventing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a key step in the glycolysis pathway .
Biochemical Pathways
The primary biochemical pathway affected by 3-Hydroxynorvaline is glycolysis . By inhibiting phosphofructokinase, 3-Hydroxynorvaline disrupts the glycolytic pathway, leading to a decrease in ATP production . This can have significant downstream effects on cellular energy metabolism.
Result of Action
The inhibition of phosphofructokinase by 3-Hydroxynorvaline leads to a decrease in ATP production . This can result in a variety of cellular effects, depending on the specific cell type and metabolic context. For example, in cells that rely heavily on glycolysis for energy production, this could lead to a significant decrease in cellular energy levels .
生化分析
Biochemical Properties
3-Hydroxynorvaline plays a significant role in biochemical reactions, particularly as an analogue of threonine. It interacts with several enzymes and proteins involved in threonine metabolism. For instance, 3-Hydroxynorvaline can be incorporated into proteins, which may lead to the disruption of normal protein function due to its structural similarity to threonine . Additionally, it has been used to study the fidelity of protein translation at the level of acyl-tRNA editing .
Cellular Effects
The effects of 3-Hydroxynorvaline on various cell types and cellular processes are profound. It has been shown to be toxic to mammalian cells, causing embryotoxic and teratogenic effects . In particular, 3-Hydroxynorvaline inhibits the proliferation of mouse embryonic stem cells by interfering with threonine catabolism . This inhibition can lead to significant developmental delays and congenital defects in developing embryos .
Molecular Mechanism
At the molecular level, 3-Hydroxynorvaline exerts its effects through several mechanisms. It can act as an inhibitor of threonine dehydrogenase, an enzyme crucial for threonine catabolism . By inhibiting this enzyme, 3-Hydroxynorvaline disrupts the normal metabolic pathways of threonine, leading to reduced cell proliferation and increased toxicity. Additionally, its incorporation into proteins can result in dysfunctional proteins, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxynorvaline have been observed to change over time. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function can be significant. Studies have shown that prolonged exposure to 3-Hydroxynorvaline can lead to sustained embryotoxic and teratogenic effects, with increased incidence of congenital defects over time .
Dosage Effects in Animal Models
The effects of 3-Hydroxynorvaline vary with different dosages in animal models. In chicken and mouse embryos, higher doses of 3-Hydroxynorvaline have been associated with increased embryotoxicity and teratogenicity . These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.
Metabolic Pathways
3-Hydroxynorvaline is involved in metabolic pathways related to threonine metabolism. It interacts with enzymes such as threonine dehydrogenase, which plays a key role in the catabolism of threonine . By inhibiting this enzyme, 3-Hydroxynorvaline disrupts the normal metabolic flux, leading to altered levels of metabolites and potential metabolic imbalances .
Transport and Distribution
Within cells and tissues, 3-Hydroxynorvaline is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and may accumulate in specific cellular compartments . The distribution of 3-Hydroxynorvaline within tissues can influence its overall toxicity and effectiveness in biochemical studies.
Subcellular Localization
The subcellular localization of 3-Hydroxynorvaline can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 3-Hydroxynorvaline is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-Hydroxynorvaline can be synthesized through several methods:
Chemical Synthesis: One common method involves the reaction of norvaline with a suitable oxidizing agent to introduce the hydroxy group at the third position.
Microbial Fermentation: This method utilizes microorganisms to produce 3-Hydroxynorvaline through metabolic pathways.
Industrial Production Methods: Industrial production typically involves optimizing the chemical synthesis route for large-scale production. This includes controlling reaction conditions such as temperature, pH, and the concentration of reagents to maximize yield and purity .
化学反应分析
3-Hydroxynorvaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it back to norvaline or other derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Keto acids.
Reduction Products: Norvaline and its derivatives.
Substitution Products: Various substituted amino acids.
相似化合物的比较
3-Hydroxynorvaline is unique compared to other similar compounds due to its specific structural modification. Similar compounds include:
Norvaline: Lacks the hydroxy group at the third position.
Threonine: Another hydroxy amino acid but with a different structure.
Serine: Contains a hydroxy group but differs in the carbon chain length and position.
Each of these compounds has distinct properties and applications, making 3-Hydroxynorvaline a valuable compound for specific research and industrial purposes .
属性
IUPAC Name |
2-amino-3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-42-4, 34042-00-7 | |
| Record name | 3-Hydroxynorvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxynorvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-beta-Hydroxynorvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-3-Hydroxynorvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


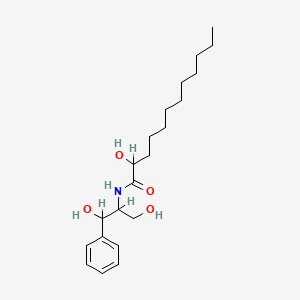
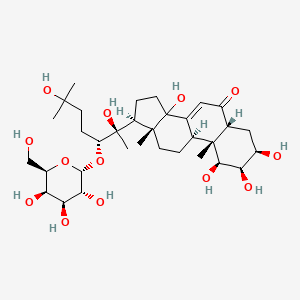
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1212372.png)
